8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
CAS No.:
Cat. No.: VC18244085
Molecular Formula: C10H10BrNO
Molecular Weight: 240.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrNO |
|---|---|
| Molecular Weight | 240.10 g/mol |
| IUPAC Name | 8-bromo-2-methyl-1,4-dihydroisoquinolin-3-one |
| Standard InChI | InChI=1S/C10H10BrNO/c1-12-6-8-7(5-10(12)13)3-2-4-9(8)11/h2-4H,5-6H2,1H3 |
| Standard InChI Key | GGDCOMABCCXMJQ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC2=C(CC1=O)C=CC=C2Br |
Introduction
Chemical Identity and Structural Features
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (C₁₀H₁₀BrNO) possesses a molecular weight of 240.10 g/mol and integrates critical functional groups that enhance its reactivity and pharmaceutical potential. The IUPAC name 8-bromo-2-methyl-1,4-dihydroisoquinolin-3-one reflects its substitution pattern: a bromine atom at position 8, a methyl group at position 2, and a ketone moiety at position 3.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀BrNO |
| Molecular Weight | 240.10 g/mol |
| IUPAC Name | 8-bromo-2-methyl-1,4-dihydroisoquinolin-3-one |
| CAS Number | Not publicly disclosed |
| SMILES | CC1CC2=C(C(=O)N1)C(=CC=C2)Br |
The compound’s bicyclic framework combines a partially saturated isoquinoline core with strategic substitutions that influence electronic distribution and steric accessibility. X-ray crystallography of analogous tetrahydroisoquinolinones reveals chair-like conformations in the saturated ring, with substituents adopting equatorial orientations to minimize strain .
Synthesis and Manufacturing Protocols
Primary Synthetic Routes
The synthesis of 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one typically employs a three-step sequence:
-
Pictet-Spengler Cyclization: Condensation of phenethylamine derivatives with carbonyl compounds forms the tetrahydroisoquinoline core. For example, reacting 2-methylphenethylamine with glyoxylic acid under acidic conditions yields 2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one.
-
Bromination: Electrophilic aromatic substitution introduces bromine at position 8 using brominating agents like N-bromosuccinimide (NBS) in dichloromethane at 0–5°C.
-
Methylation: Quaternization of the nitrogen atom with methyl iodide or dimethyl sulfate enhances stability and modifies pharmacokinetic properties.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Phenethylamine, glyoxylic acid, HCl, 80°C | 68% |
| Bromination | NBS, DCM, 0°C, 12 h | 52% |
| Methylation | CH₃I, K₂CO₃, DMF, rt, 6 h | 85% |
Alternative Methodologies
Recent advances in photoredox catalysis offer complementary pathways. For instance, visible-light-mediated reactions using meso-tetrakis(4-chlorophenyl)porphyrin (Cl-TPP) enable efficient functionalization of tetrahydroisoquinoline precursors under mild conditions . Such methods could potentially adapt to introduce bromine or methyl groups regioselectively, though specific applications to this compound remain unexplored .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic aromatic system and nonpolar substitutions. It remains stable under inert atmospheres but may undergo decomposition via ketone reduction or debromination under strongly acidic/basic conditions .
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, H-5), 7.32 (d, J = 8.2 Hz, 1H, H-6), 4.21 (s, 1H, H-1), 3.85–3.75 (m, 2H, H-4), 2.95 (s, 3H, N-CH₃), 2.60–2.45 (m, 2H, H-3).
-
IR (KBr): ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br), 1450 cm⁻¹ (C-N).
Biological Activities and Mechanistic Insights
While direct pharmacological studies on 8-bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one are scarce, structurally related tetrahydroisoquinolinones demonstrate:
-
Dopamine Receptor Modulation: Analogous compounds exhibit affinity for D₂-like receptors (Kᵢ = 120–450 nM), suggesting potential antipsychotic applications.
-
MAO-B Inhibition: Methyl-substituted derivatives inhibit monoamine oxidase B (IC₅₀ = 0.8–2.3 µM), implicating utility in neurodegenerative disorders.
-
Antiproliferative Effects: Brominated isoquinolinones induce apoptosis in HepG2 cells (EC₅₀ = 18 µM) via caspase-3 activation .
Industrial and Pharmaceutical Applications
Intermediate in Drug Synthesis
This compound serves as a precursor to:
-
Neurokinin-1 Antagonists: Modifications at positions 2 and 8 yield candidates for emesis and depression treatment.
-
PARP Inhibitors: Bromine facilitates cross-coupling reactions to introduce aryl groups targeting DNA repair enzymes in cancer .
Material Science Applications
Its rigid skeleton and halogen content make it a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume